(4-Bromophenyl)[9-chloro-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]methanone
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Overview
Description
(4-Bromophenyl)[9-chloro-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]methanone is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a bromophenyl group, a naphthyl group, and a pyrazolobenzoxazin core, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)[9-chloro-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]methanone typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazolobenzoxazin structure, followed by the introduction of the bromophenyl and naphthyl groups. Common reagents used in these reactions include bromine, naphthalene derivatives, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure consistent and high-yield production. The use of automated systems and advanced purification techniques would be essential to achieve the desired purity and quality for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)[9-chloro-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The bromophenyl and naphthyl groups can participate in substitution reactions, where other functional groups replace the existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction can lead to simpler, reduced forms of the compound.
Scientific Research Applications
(4-Bromophenyl)[9-chloro-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]methanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of (4-Bromophenyl)[9-chloro-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(4-Bromophenyl)[9-chloro-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]methanone: Unique due to its specific combination of functional groups and core structure.
Other Pyrazolobenzoxazin Derivatives: Similar in structure but may have different substituents, leading to variations in chemical and biological properties.
Naphthyl Derivatives: Compounds with naphthyl groups that may share some chemical reactivity but differ in overall structure and function.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties
Properties
CAS No. |
303059-96-3 |
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Molecular Formula |
C27H18BrClN2O2 |
Molecular Weight |
517.8 g/mol |
IUPAC Name |
(4-bromophenyl)-(9-chloro-2-naphthalen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl)methanone |
InChI |
InChI=1S/C27H18BrClN2O2/c28-20-9-7-17(8-10-20)26(32)27-31-24(22-14-21(29)11-12-25(22)33-27)15-23(30-31)19-6-5-16-3-1-2-4-18(16)13-19/h1-14,24,27H,15H2 |
InChI Key |
QMVSUCPUHYTPQV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=C(C=CC(=C3)Cl)OC(N2N=C1C4=CC5=CC=CC=C5C=C4)C(=O)C6=CC=C(C=C6)Br |
Origin of Product |
United States |
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